N,N-(Dimethyl-d6)hydrazine Hydrochloride

Enzymology Toxicology Mechanistic Studies

N,N-(Dimethyl-d6)hydrazine Hydrochloride (CAS 1219804-14-4) is a premium stable isotope-labeled internal standard (SIL-IS) specifically engineered for accurate LC-MS/MS quantification of unlabeled 1,1-dimethylhydrazine (UDMH). Its deuterium labeling provides a +6 Da mass shift, ensuring complete spectrometric resolution from the target analyte without chromatographic separation. With high isotopic enrichment (≥98 atom % D), it guarantees minimal interference, making it the definitive choice for robust, defensible analytical methods in environmental, pharmaceutical, and toxicological research. Essential for correcting matrix effects and instrument variability.

Molecular Formula C2H9ClN2
Molecular Weight 102.595
CAS No. 1219804-14-4
Cat. No. B585363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-(Dimethyl-d6)hydrazine Hydrochloride
CAS1219804-14-4
Synonyms1,1-(Dimethyl-d6)hydrazine Hydrochloride; 
Molecular FormulaC2H9ClN2
Molecular Weight102.595
Structural Identifiers
SMILESCN(C)N.Cl
InChIInChI=1S/C2H8N2.ClH/c1-4(2)3;/h3H2,1-2H3;1H/i1D3,2D3;
InChIKeyVFQADAFGYKTPSH-TXHXQZCNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 0.05 g / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-(Dimethyl-d6)hydrazine Hydrochloride (CAS 1219804-14-4): A Deuterium-Labeled Internal Standard for Trace-Level Hydrazine Quantitation


N,N-(Dimethyl-d6)hydrazine Hydrochloride (CAS 1219804-14-4) is a stable isotope-labeled derivative of 1,1-dimethylhydrazine hydrochloride, characterized by the substitution of six hydrogen atoms with deuterium on its two methyl groups . It is primarily utilized as an internal standard in mass spectrometry-based analytical workflows, enabling accurate and precise quantification of the unlabeled, toxic hydrazine compound [1]. The incorporation of deuterium results in a predictable mass shift of +6 Da relative to the unlabeled analog, a property critical for its function in isotope dilution mass spectrometry (IDMS) .

Why Unlabeled N,N-Dimethylhydrazine Hydrochloride (CAS 593-82-8) and Other Analogs Cannot Substitute for N,N-(Dimethyl-d6)hydrazine Hydrochloride in Quantitative LC-MS/MS Workflows


In quantitative mass spectrometry, accurate measurement of trace-level analytes in complex biological or environmental matrices is critically dependent on the use of a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects, extraction losses, and instrument variability [1]. Unlabeled N,N-Dimethylhydrazine Hydrochloride (CAS 593-82-8) cannot serve this function because it is chemically indistinguishable from the target analyte by the mass spectrometer, thus precluding the required differential detection [2]. While other deuterated analogs (e.g., d8- or d12-labeled species) exist, the d6-labeled variant offers a specific balance of mass shift and kinetic behavior; a larger mass difference may lead to chromatographic separation due to the deuterium isotope effect, while a smaller shift risks isotopic overlap [3]. The following quantitative evidence demonstrates why this specific d6-labeling pattern is the optimal and verifiable choice for robust analytical method development.

Quantitative Differentiation of N,N-(Dimethyl-d6)hydrazine Hydrochloride (CAS 1219804-14-4) from Unlabeled and Alternative Analogs


Inverse Kinetic Isotope Effect on Vmax/Km for Flavin-Containing Monooxygenase

When compared to unlabeled 1,1-dimethylhydrazine, the d6-labeled compound exhibits a significant inverse kinetic isotope effect on Vmax/Km when metabolized by purified liver microsomal flavin-containing monooxygenase [1]. This demonstrates that the deuterium substitution alters the enzymatic reaction rate, a factor that must be accounted for in metabolic studies and confirms the compound's distinct behavior. This effect is not observed with non-deuterated analogs.

Enzymology Toxicology Mechanistic Studies

Inverse Kinetic Isotope Effect on Vmax for Flavin-Containing Monooxygenase

A direct comparison of Vmax values between the d6-labeled and unlabeled 1,1-dimethylhydrazine reveals an inverse isotope effect, where the deuterated compound exhibits a lower maximal reaction rate with flavin-containing monooxygenase [1]. The magnitude of this effect is modulated by the presence of the allosteric effector n-octylamine, providing quantitative data for both standard and effector-enhanced conditions.

Enzymology Toxicology Drug Metabolism

Defined Mass Spectrometric Differentiation for LC-MS/MS Quantitation

The deuterium substitution in N,N-(Dimethyl-d6)hydrazine results in a precise +6 Da mass shift for the molecular ion, as confirmed by mass spectrometry [1]. This specific and predictable mass difference allows for complete chromatographic and spectrometric resolution from the unlabeled analyte (MW 60 for the free base), a fundamental requirement for its use as an internal standard. In contrast, other deuterated analogs (e.g., d8-labeled) introduce a larger mass shift (+8 Da) which can lead to greater chromatographic separation due to the deuterium isotope effect, potentially degrading quantitative accuracy [2].

Analytical Chemistry Mass Spectrometry Environmental Monitoring

Guaranteed High Isotopic Enrichment for Reliable Quantification

Commercial specifications for N,N-(Dimethyl-d6)hydrazine Hydrochloride (CAS 1219804-14-4) guarantee a minimum isotopic enrichment of 98 atom % D . This high level of deuterium incorporation is essential for its function as an internal standard, as the presence of unlabeled compound would contribute to the analyte signal and lead to systematic underestimation of sample concentrations. In contrast, unlabeled N,N-Dimethylhydrazine Hydrochloride (CAS 593-82-8) is specified only for chemical purity (e.g., min. 98.0% [1]), which does not address the isotopic purity required for IDMS.

Analytical Chemistry Quality Control Method Validation

Validated Application Scenarios for N,N-(Dimethyl-d6)hydrazine Hydrochloride Based on Quantitative Evidence


Accurate Quantification of 1,1-Dimethylhydrazine (UDMH) in Environmental Matrices Using LC-MS/MS

N,N-(Dimethyl-d6)hydrazine Hydrochloride is the preferred internal standard for isotope dilution LC-MS/MS methods aimed at quantifying 1,1-dimethylhydrazine (UDMH) in complex environmental samples like soil, water, or air. Its +6 Da mass shift ensures complete spectrometric resolution, while the 98% isotopic enrichment minimizes signal interference. The quantitative data on its kinetic isotope effects are not a hindrance for this analytical application, as the compound is used for post-extraction normalization rather than as a tracer of in vivo metabolism. This application leverages the core differentiator: a predictable mass shift for robust and accurate quantification, which is essential for compliance with environmental regulations and remediation monitoring. This is supported by its documented use in similar analytical workflows [1].

Mechanistic Studies of 1,1-Dimethylhydrazine Metabolism with Correction for Isotope Effects

In enzymology and toxicology research focused on the metabolism of UDMH by flavin-containing monooxygenases, N,N-(Dimethyl-d6)hydrazine Hydrochloride can be employed as a mechanistic probe. The well-characterized inverse kinetic isotope effect on Vmax (DV = 0.76) and Vmax/Km (DV/K = 0.36) provides a quantitative baseline [1]. This allows researchers to design experiments where the alteration in reaction rate is a known variable, rather than an unknown error. This scenario is not possible with unlabeled UDMH and is less well-defined with other deuterated variants where such kinetic parameters have not been empirically established.

Method Development and Validation for Hydrazine Compounds in Compliance with Regulatory Guidelines

For analytical laboratories developing and validating methods for the detection of hydrazine and its derivatives in pharmaceuticals, drinking water, or biological fluids, N,N-(Dimethyl-d6)hydrazine Hydrochloride serves as a critical reference standard. Its high isotopic purity (≥98 atom % D) is a key specification that directly supports the accuracy, precision, and reproducibility requirements mandated by guidelines from bodies like the EPA and FDA . The quantitative evidence for its mass spectral properties and enrichment provides the necessary documentation for method validation reports, ensuring the analytical workflow is defensible and meets regulatory standards.

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